
AFM-30a (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFM-30a (hydrochloride) is a potent and highly selective inhibitor of protein arginine deiminase 2 (PAD2). This compound binds to PAD2 with an EC50 value of 9.5 micromolar and inhibits H3 citrullination with an EC50 value of 0.4 micromolar . AFM-30a (hydrochloride) is used in scientific research for studying certain cancers and various autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, lupus, and ulcerative colitis .
Preparation Methods
The synthetic route for AFM-30a (hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically provided by the manufacturer . Industrial production methods involve large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is stored at 4°C, away from moisture and light, and in solvent at -80°C for up to six months or at -20°C for up to one month .
Chemical Reactions Analysis
AFM-30a (hydrochloride) undergoes various chemical reactions, primarily involving its interaction with protein arginine deiminase 2 (PAD2). The compound covalently modifies PAD2, inhibiting its activity. Common reagents and conditions used in these reactions include the use of HEK293T/PAD2 cells and incubation at specific concentrations and times . The major products formed from these reactions include the inhibited forms of PAD2 and reduced levels of H3 citrullination .
Scientific Research Applications
AFM-30a (hydrochloride) has a wide range of scientific research applications:
Mechanism of Action
AFM-30a (hydrochloride) exerts its effects by selectively inhibiting protein arginine deiminase 2 (PAD2). The compound binds to PAD2 with high affinity, preventing the enzyme from catalyzing the conversion of arginine residues to citrulline in proteins. This inhibition leads to reduced levels of protein citrullination, which is implicated in various autoimmune diseases . The molecular targets and pathways involved include the suppression of NLRP3 signaling and decreased airway remodeling in PAD2-deficient transgenic mice .
Comparison with Similar Compounds
AFM-30a (hydrochloride) is unique in its high selectivity and potency for inhibiting protein arginine deiminase 2 (PAD2). Similar compounds include:
BB-Cl-amidine: A pan-PAD inhibitor that targets multiple PAD isoforms.
GSK199: A PAD4-specific inhibitor used in studies of citrullination and autoimmune diseases.
Compared to these compounds, AFM-30a (hydrochloride) offers superior selectivity for PAD2, making it a valuable tool for studying PAD2-specific pathways and therapeutic applications .
Properties
Molecular Formula |
C24H28ClFN6O3 |
|---|---|
Molecular Weight |
503.0 g/mol |
IUPAC Name |
N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-methoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H27FN6O3.ClH/c1-31-17-9-4-10-18(34-2)21(17)30-22(31)16(8-5-11-27-19(26)12-25)29-23(32)15-7-3-6-14-13-28-24(33)20(14)15;/h3-4,6-7,9-10,16H,5,8,11-13H2,1-2H3,(H2,26,27)(H,28,33)(H,29,32);1H/t16-;/m0./s1 |
InChI Key |
HDGZNBCVLSJSHI-NTISSMGPSA-N |
Isomeric SMILES |
CN1C2=C(C(=CC=C2)OC)N=C1[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
Canonical SMILES |
CN1C2=C(C(=CC=C2)OC)N=C1C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


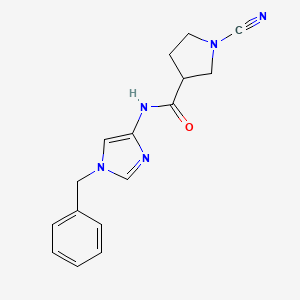
![(2R,4S,5S,6S,8S,9S,13R,16S,17S)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790066.png)
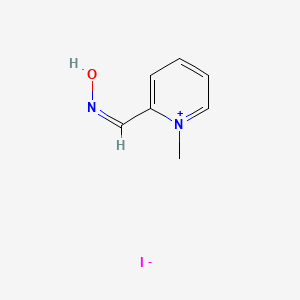
![(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790077.png)
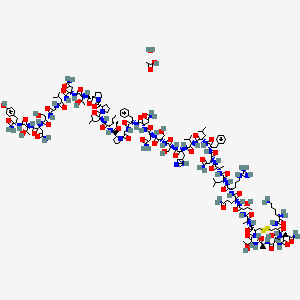
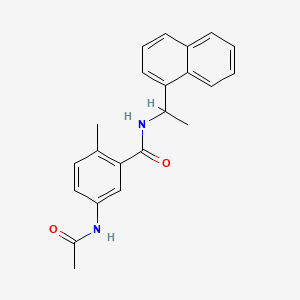
![(2S,3R,4S,5S,6R)-2-[4-[(3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790115.png)
![4-((4-(Cyclopentyloxy)-5-(2-methylbenzo[d]oxazol-6-yl)-7H-pyrrolo-[2,3-d]pyrimidin-2-yl)amino)-3-methoxy-N-methylbenzamide](/img/structure/B10790134.png)
![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10790135.png)
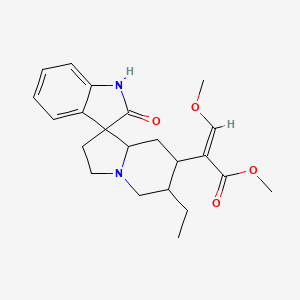
![2-[4-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790151.png)
![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)
![(2S,3S,4S,5R,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790168.png)
![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790173.png)
